[4-[Bis(4-chlorophenyl)methyl]piperazin-1-yl]-(5-methyl-4-nitro-1,2-oxazol-3-yl)methanone
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Description
ML-210 is an inhibitor of glutathione peroxidase 4 (GPX4). It reduces viability of mesenchymal-state KP4 cells, an effect that can be blocked by the arachidonic acid lipoxygenase inhibitors PD 146176 and zileuton. It is also selectively lethal to mutant RAS oncogene-expressing cells (IC50s = 71 and 272 nM in HRASG12V-expressing and wild-type RAS-expressing BJeH cells, respectively).
ML-210, also known as CID 49766530, is a potent and selective RAS inhibitor. ML-210 displayed nanomolar potency in the primary screening cell line while maintaining selectivity similar to previously identified probes. The probe is in a novel structural class in the field of RAS synthetically lethal compounds and will, therefore, be highly useful in identifying pathways that can potentially be used for selectively inhibiting cancer cells.
Mechanism of Action
Target of Action
The primary target of this compound, also known as ML210, is Glutathione Peroxidase 4 (GPX4) . GPX4 is a crucial selenoenzyme that protects cells from ferroptosis, a form of regulated cell death caused by the iron-catalyzed formation of free radicals from lipid peroxides .
Mode of Action
ML210 acts as a covalent inhibitor of GPX4 . It selectively induces synthetic lethality in cells expressing the HR
Biochemical Analysis
Biochemical Properties
The compound [4-[Bis(4-chlorophenyl)methyl]piperazin-1-yl]-(5-methyl-4-nitro-1,2-oxazol-3-yl)methanone interacts with the enzyme GPX4 . GPX4 is a key player in the prevention of oxidative stress in cells, and the inhibition of this enzyme by ML210 can lead to the induction of ferroptosis, a form of regulated cell death .
Cellular Effects
In cellular processes, this compound has been observed to induce non-apoptotic cell death in tumor cells expressing the RAS oncogene . It has also been used to examine whether pharmacological inhibition of GPX4 altered prominin2 expression and impacted ferroptosis in adherent MCF10A and Hs578t cells .
Molecular Mechanism
At the molecular level, this compound acts as a prodrug that requires cellular activation to bind GPX4 . It inhibits GPX4, leading to an increase in lipid peroxides and the induction of ferroptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed over time. The compound is stable for 1 year from the date of purchase as supplied, and solutions in DMSO may be stored at -20°C for up to 3 months .
Metabolic Pathways
Given its role as a GPX4 inhibitor, it may influence pathways related to oxidative stress and lipid peroxidation .
Properties
IUPAC Name |
[4-[bis(4-chlorophenyl)methyl]piperazin-1-yl]-(5-methyl-4-nitro-1,2-oxazol-3-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20Cl2N4O4/c1-14-20(28(30)31)19(25-32-14)22(29)27-12-10-26(11-13-27)21(15-2-6-17(23)7-3-15)16-4-8-18(24)9-5-16/h2-9,21H,10-13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIBHJPDPEVVDTB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C(=O)N2CCN(CC2)C(C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20Cl2N4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1360705-96-9 |
Source
|
Record name | 1360705-96-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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